molecular formula C8H6Cl2O3 B1432798 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid CAS No. 89894-48-4

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

Cat. No. B1432798
CAS RN: 89894-48-4
M. Wt: 221.03 g/mol
InChI Key: MOXUPFSOUPMFMB-UHFFFAOYSA-N
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Description

“2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid” is a chemical compound with the CAS Number: 89894-48-4 . It has a molecular weight of 221.04 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid . The InChI Code is 1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 221.04 .

Scientific Research Applications

Environmental Impact and Toxicology Studies

Studies on compounds similar to 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been focused on understanding their environmental fate, toxicology, and impact on ecosystems and human health. A scientometric review highlighted the global trends in research on the toxicity and mutagenicity of 2,4-D, indicating significant contributions from the fields of Toxicology and Biochemical and Molecular Biology. This research emphasizes the importance of studying the occupational risks, neurotoxicity, resistance, tolerance to herbicides, and their effects on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Industrial Applications and Challenges

Research on organic acids, including acetic acid, highlights their roles in industrial processes, such as acidizing operations in oil and gas extraction. Organic acids are utilized for their less corrosive properties and effectiveness in formation damage removal and dissolution of minerals. This review suggests that despite their benefits, challenges such as the solubility of reaction product salts need to be addressed, indicating an ongoing need for innovative research in this area (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Biotechnological and Health Applications

The biotechnological applications of lactic acid and its derivatives, derived from biomass, showcase the potential for green chemistry and the production of valuable chemicals. This research indicates the versatility of organic acids in generating a range of products, such as pyruvic acid, acrylic acid, and lactate ester, which can be applied in various industries, including pharmaceuticals and food (Gao, Ma, & Xu, 2011).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H303, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s worth noting that this compound is structurally similar to certain non-steroidal anti-inflammatory drugs (nsaids) , which typically target enzymes like cyclooxygenases (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

properties

IUPAC Name

2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXUPFSOUPMFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89894-48-4
Record name 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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